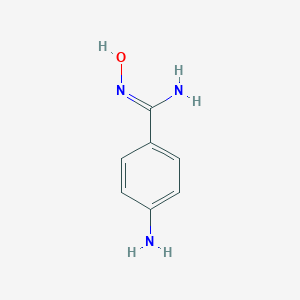

4-Amidoxima de bifenilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-hydroxy-4-phenylbenzene-1-carboximidamide (NHPBC) is an organic compound that has been widely studied for its potential applications in the fields of medicinal chemistry and drug discovery. NHPBC is a versatile compound that can be used as a starting material for the synthesis of various other compounds. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, NHPBC has been used in the synthesis of various drugs and drug candidates, making it an important compound in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

La 4-Amidoxima de bifenilo sirve como un intermediario sintético en la síntesis farmacéutica. Su estructura molecular permite la creación de diversas moléculas farmacológicamente activas. La reactividad del compuesto con otras entidades químicas puede conducir al desarrollo de nuevos fármacos con potenciales aplicaciones terapéuticas .

Extracción de Uranio del Agua de Mar

El grupo funcional amidoxima en la this compound exhibe una fuerte afinidad por los iones uranilo, lo que la hace útil en la extracción de uranio del agua de mar. Esta aplicación es particularmente significativa para la producción de energía nuclear, ya que proporciona un método para aprovechar las vastas reservas de uranio que se encuentran en los océanos .

Desarrollo de Adsorbentes

La this compound se puede modificar para crear adsorbentes porosos con una arquitectura abierta. Estos adsorbentes tienen una mayor proporción de utilización de grupos amidoxima, lo que lleva a una mayor capacidad y tasa de adsorción para diversas sustancias, incluidos los metales pesados y los materiales radiactivos .

Química Analítica

En química analítica, la this compound se puede utilizar como un agente quelante para unirse a iones o moléculas específicas, lo que facilita su detección y cuantificación. Esto es particularmente útil en los procesos de control de calidad y vigilancia ambiental .

Ciencia de Materiales

La capacidad del compuesto para formar complejos estables con metales se puede aprovechar en la ciencia de materiales para la síntesis de nuevos materiales con propiedades únicas. Estos materiales podrían tener aplicaciones en electrónica, catálisis y nanotecnología .

Investigación Química

Como intermediario sintético, la this compound es valiosa en la investigación química para la síntesis de moléculas orgánicas complejas. Se puede utilizar para estudiar mecanismos de reacción y desarrollar nuevas vías sintéticas .

Mecanismo De Acción

Target of Action

Amidoximes and oximes, the class of compounds to which biphenyl-4-amidoxime belongs, are known to play a key role as nitric oxide (no) donors . Nitric oxide is a crucial signaling molecule in the body, involved in various physiological processes.

Mode of Action

Amidoximes and oximes can be oxidized in vivo to release nitric oxide . This suggests that Biphenyl-4-amidoxime may interact with its targets by releasing nitric oxide, which then interacts with various biochemical pathways.

Biochemical Pathways

The oxidation of amidoximes and oximes, including Biphenyl-4-amidoxime, involves biomimetic and biological pathways. Cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways play a key role in this process . The released nitric oxide can then interact with various biochemical pathways, affecting a wide range of physiological processes.

Pharmacokinetics

The solubility of the compound in various solvents has been reported , which can influence its bioavailability and distribution in the body.

Análisis Bioquímico

Biochemical Properties

Biphenyl-4-amidoxime plays a significant role in biochemical reactions, particularly in the context of nitric oxide (NO) donation. Amidoximes, including Biphenyl-4-amidoxime, can be oxidized in vivo to release NO, which has various biological effects . The compound interacts with enzymes such as cytochrome P450 and NADPH-dependent reductases, which catalyze its oxidation. These interactions are crucial for the compound’s ability to release NO and exert its biological effects.

Cellular Effects

Biphenyl-4-amidoxime influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to release nitric oxide (NO) plays a pivotal role in its cellular effects. NO is known to modulate cell signaling pathways, including the cGMP pathway, which affects various cellular functions such as vasodilation, neurotransmission, and immune response . Additionally, Biphenyl-4-amidoxime may impact gene expression by influencing transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of Biphenyl-4-amidoxime involves its oxidation to release nitric oxide (NO). This process is catalyzed by enzymes such as cytochrome P450 and NADPH-dependent reductases . The released NO can then interact with various biomolecules, including guanylate cyclase, leading to the production of cyclic GMP (cGMP). This signaling molecule plays a crucial role in various physiological processes, including vasodilation and neurotransmission. Additionally, Biphenyl-4-amidoxime may interact with other proteins and enzymes, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Biphenyl-4-amidoxime can change over time due to factors such as stability and degradation. The compound’s stability is influenced by storage conditions, with optimal stability observed at -20°C . Over time, degradation of Biphenyl-4-amidoxime may occur, potentially affecting its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of Biphenyl-4-amidoxime in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as NO-mediated vasodilation and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Biphenyl-4-amidoxime is involved in metabolic pathways that include its oxidation to release nitric oxide (NO). The enzymes cytochrome P450 and NADPH-dependent reductases play a crucial role in this process Additionally, the compound may interact with other metabolic enzymes, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, Biphenyl-4-amidoxime is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of Biphenyl-4-amidoxime is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of Biphenyl-4-amidoxime is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment

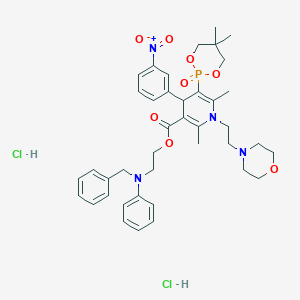

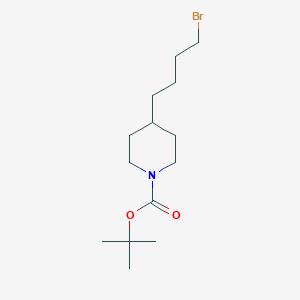

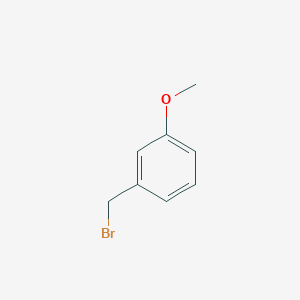

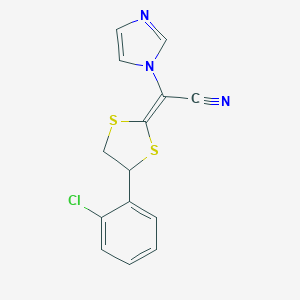

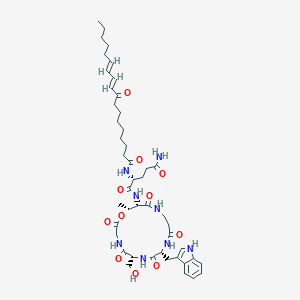

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-hydroxy-4-phenylbenzene-1-carboximidamide involves the conversion of 4-phenylbenzene-1-carboximidamide to the desired compound through a series of reactions.", "Starting Materials": [ "4-phenylbenzene-1-carboximidamide", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic anhydride", "chloroform" ], "Reaction": [ "Dissolve 4-phenylbenzene-1-carboximidamide in chloroform and add hydroxylamine hydrochloride and sodium hydroxide.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the precipitated solid.", "Dissolve the solid in acetic anhydride and heat the mixture under reflux.", "Cool the mixture and filter the precipitated solid.", "Wash the solid with cold water and dry it to obtain N-hydroxy-4-phenylbenzene-1-carboximidamide." ] } | |

Número CAS |

40019-44-1 |

Fórmula molecular |

C13H12N2O |

Peso molecular |

212.25 g/mol |

Nombre IUPAC |

N'-hydroxy-4-phenylbenzenecarboximidamide |

InChI |

InChI=1S/C13H12N2O/c14-13(15-16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,16H,(H2,14,15) |

Clave InChI |

WVKAHHBQPICMQP-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N\O)/N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N |

Pictogramas |

Irritant |

Sinónimos |

N-hydroxy-[1,1’-biphenyl]-4-carboximidamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)